molecular formula C19H20N4O B11293298 N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11293298
M. Wt: 320.4 g/mol
InChI Key: KRAVHARVEDUATR-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.

    Substitution Reactions: The phenyl groups with methyl substituents are introduced through substitution reactions. These reactions may involve the use of halogenated precursors and appropriate nucleophiles.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antimicrobial, antifungal, and anticancer activities.

    Biological Research: It is used in biological assays to study its effects on various cellular processes and pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-methoxybenzamide: Another compound with a similar phenyl group substitution pattern.

    3,4-Dimethoxyphenethylamine: A compound with a similar phenyl group but different functional groups.

Uniqueness

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of a triazole ring and methyl-substituted phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-5-methyl-1-(3-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-12-6-5-7-17(10-12)23-15(4)18(21-22-23)19(24)20-16-9-8-13(2)14(3)11-16/h5-11H,1-4H3,(H,20,24)

InChI Key

KRAVHARVEDUATR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

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